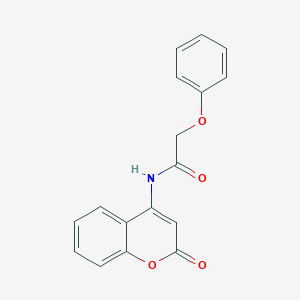![molecular formula C19H22ClN3O3 B252146 N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "Compound X" for the purpose of brevity.
Mécanisme D'action
The mechanism of action of Compound X involves its ability to modulate various signaling pathways in the body. Specifically, Compound X has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Compound X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in the body. These effects include the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. Additionally, Compound X has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. Additionally, the synthesis of Compound X is relatively straightforward, making it readily available for research purposes. However, one limitation of using Compound X in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research related to Compound X. One direction is the development of more potent and selective analogs of Compound X for use in cancer treatment and neuroprotection. Another direction is the investigation of the potential synergistic effects of Compound X with other compounds, such as chemotherapy drugs or other neuroprotective agents. Additionally, the potential use of Compound X in combination therapy for the treatment of inflammatory diseases should be explored.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 3-aminopropylamine to form N-{3-[2-(4-chloro-3-methyl-phenoxy)-acetylamino]-propyl}-4-chloro-3-methylbenzamide. Finally, this compound is reacted with 6-methyl-nicotinoyl chloride to form N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide.
Applications De Recherche Scientifique
Compound X has been shown to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Compound X has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C19H22ClN3O3 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-10-16(6-7-17(13)20)26-12-18(24)21-8-3-9-22-19(25)15-5-4-14(2)23-11-15/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Clé InChI |
FNIRXGYCIXIAOL-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)